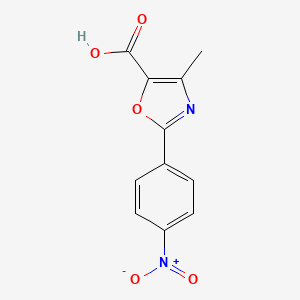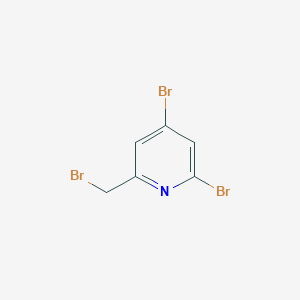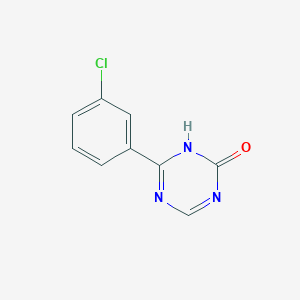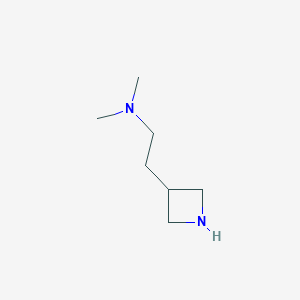
2-(Azetidin-3-yl)-N,N-dimethylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Azetidin-3-yl)-N,N-dimethylethanamine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the desired azetidine derivatives.
Industrial Production Methods
For industrial-scale production, green and cost-effective synthetic methods are preferred. One such method involves the use of commercially available and low-cost starting materials like benzylamine and employs green oxidation reactions in microchannel reactors . This approach minimizes the use of hazardous reagents and reduces the environmental impact of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Azetidin-3-yl)-N,N-dimethylethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides and aryl halides are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted azetidines, N-oxides, and amine derivatives, which can be further utilized in the synthesis of more complex molecules .
Applications De Recherche Scientifique
2-(Azetidin-3-yl)-N,N-dimethylethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a GABA (gamma-aminobutyric acid) uptake inhibitor, which could have implications in neuropharmacology.
Medicine: It is explored for its potential use in the development of new pharmaceuticals, particularly as a scaffold for drug design.
Industry: The compound finds applications in the production of polymers and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(Azetidin-3-yl)-N,N-dimethylethanamine involves its interaction with specific molecular targets and pathways. For instance, as a GABA uptake inhibitor, it binds to GABA transporters, preventing the reuptake of GABA into neurons and thereby increasing its availability in the synaptic cleft . This action can modulate neurotransmission and has potential therapeutic effects in conditions like epilepsy and anxiety disorders.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Azetidin-3-yl)acetic acid: An analogue of 4-aminobutanoic acid (GABA) used in the preparation of pharmaceutically active agents.
3-(Prop-1-en-2-yl)azetidin-2-one: A compound with antiproliferative and tubulin-destabilizing effects in cancer cells.
3-allylazetidin-2-one: Another azetidine derivative with significant biological activity.
Uniqueness
2-(Azetidin-3-yl)-N,N-dimethylethanamine is unique due to its specific structural features that allow it to interact with a variety of biological targets
Propriétés
Formule moléculaire |
C7H16N2 |
|---|---|
Poids moléculaire |
128.22 g/mol |
Nom IUPAC |
2-(azetidin-3-yl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C7H16N2/c1-9(2)4-3-7-5-8-6-7/h7-8H,3-6H2,1-2H3 |
Clé InChI |
WMXOYGGQFXYTNA-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCC1CNC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


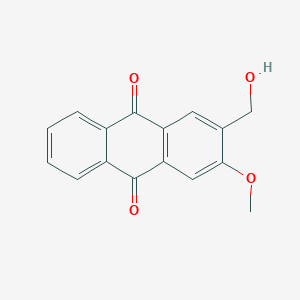
![6-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylicacid](/img/structure/B13141813.png)

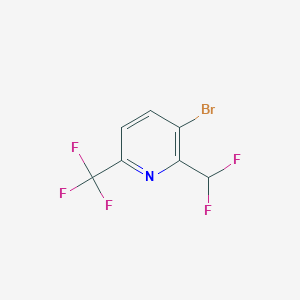

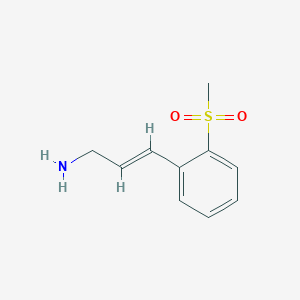


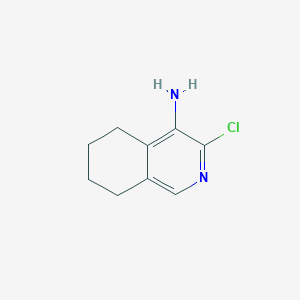
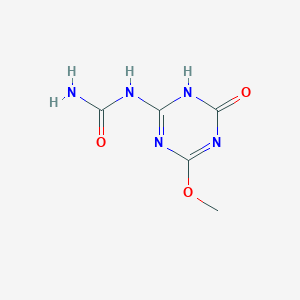
![methyl 2,2-bis(ethylsulfanyl)-4-[(1R)-5-methoxy-2-[(E)-4-[(2-methylpropan-2-yl)oxycarbonyloxy]but-2-enyl]-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]butanoate](/img/structure/B13141873.png)
